2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile
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Overview
Description
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro and aminoethyl substitution, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The chloro and aminoethyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylimidazole: Lacks the chloro substitution but shares the aminoethyl group.
2-Chloroimidazole: Contains the chloro group but lacks the aminoethyl substitution.
Histidine: A naturally occurring amino acid with an imidazole side chain.
Uniqueness
2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is unique due to the presence of both chloro and aminoethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-chloroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H9ClN4/c8-7-11-5-6(1-2-9)12(7)4-3-10/h5H,1,3-4,10H2 |
InChI Key |
OSUXKJQDNSBPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCN)CC#N |
Origin of Product |
United States |
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